molecular formula C12H18N2O2 B13926516 N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide CAS No. 59884-42-3

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide

Cat. No.: B13926516
CAS No.: 59884-42-3
M. Wt: 222.28 g/mol
InChI Key: INEGKZLIDJIKES-UHFFFAOYSA-N
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Description

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C12H18N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with an ethyl(2-hydroxyethyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with ethyl(2-hydroxyethyl)amine under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acylation to form the final product. Common reagents used in this synthesis include reducing agents such as hydrogen gas in the presence of a palladium catalyst and acylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides. These products have distinct properties and applications, making them valuable in different research and industrial contexts .

Scientific Research Applications

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)acetamide: Similar in structure but lacks the ethyl group on the amino substituent.

    N-phenylacetamide: Lacks the hydroxyethyl and ethyl groups, making it less complex.

    N-(4-aminophenyl)acetamide: Similar but lacks the hydroxyethyl and ethyl groups.

Uniqueness

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59884-42-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-3-14(8-9-15)12-6-4-11(5-7-12)13-10(2)16/h4-7,15H,3,8-9H2,1-2H3,(H,13,16)

InChI Key

INEGKZLIDJIKES-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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